1-(3-Bromophenyl)-3-cyclopropylpropane-1,3-dione

Description

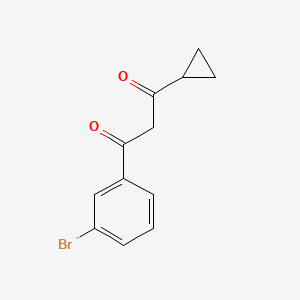

1-(3-Bromophenyl)-3-cyclopropylpropane-1,3-dione is an organic compound that features a bromophenyl group attached to a cyclopropylpropane-1,3-dione moiety

Properties

Molecular Formula |

C12H11BrO2 |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

1-(3-bromophenyl)-3-cyclopropylpropane-1,3-dione |

InChI |

InChI=1S/C12H11BrO2/c13-10-3-1-2-9(6-10)12(15)7-11(14)8-4-5-8/h1-3,6,8H,4-5,7H2 |

InChI Key |

IBKZKLBGKNECJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)CC(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-cyclopropylpropane-1,3-dione typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group, and the Clemmensen reduction converts the acyl group to the corresponding alkane.

Industrial Production Methods: Industrial production methods for this compound may involve the use of dibromohydantoin for brominating nitrobenzene in sulfuric acid . This method is advantageous due to its mild reaction conditions, high yield, and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3-Bromophenyl)-3-cyclopropylpropane-1,3-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may target mitogen-activated protein kinase pathways, influencing cellular processes such as proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(3-Bromophenyl)pyrrolidine: This compound features a bromophenyl group attached to a pyrrolidine ring.

1-(3-Bromophenyl)cyclopropanecarbonitrile: Similar in structure but with a nitrile group instead of a dione.

Uniqueness: 1-(3-Bromophenyl)-3-cyclopropylpropane-1,3-dione is unique due to its combination of a bromophenyl group with a cyclopropylpropane-1,3-dione moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

1-(3-Bromophenyl)-3-cyclopropylpropane-1,3-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following sections detail specific studies and findings related to the biological activity of this compound.

Antioxidant Activity

A study investigated the antioxidant potential of various dione derivatives, including this compound. The results showed that this compound effectively scavenged free radicals, indicating a strong antioxidant capacity. The mechanism is believed to involve the donation of hydrogen atoms from the dione moiety to neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory conditions . The compound's ability to modulate cyclooxygenase (COX) enzymes was also highlighted, with significant inhibition observed for COX-2 compared to COX-1, which may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interactions between this compound and target proteins involved in inflammation and cancer pathways. The compound was shown to bind effectively to the active sites of COX enzymes and other relevant targets, suggesting a mechanism for its observed biological activities .

Case Study 1: Anti-Cancer Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal fibroblast cells. This selectivity is crucial for developing safer therapeutic agents .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 15 | 5 |

| HeLa (Cervical) | 30 | 2 |

| NHDF (Normal Fibroblast) | >90 | - |

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The compound demonstrated significant protection against cell death induced by oxidative stress, likely through its antioxidant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.